molecular formula C25H24N4O2 B5304136 4-(9H-fluoren-9-yl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine

4-(9H-fluoren-9-yl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine

Cat. No. B5304136
M. Wt: 412.5 g/mol
InChI Key: UGQUVGMUWIIAFL-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(9H-fluoren-9-yl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FNP or FNP-1 and is a piperazine derivative.

Mechanism of Action

The mechanism of action of FNP-1 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
FNP-1 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of bacteria. FNP-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using FNP-1 in lab experiments is its potent biological activity. This makes it a useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are several future directions for the study of FNP-1. One potential area of research is the development of FNP-1 derivatives with improved biological activity. Another area of research is the investigation of the mechanism of action of FNP-1. This could involve the use of techniques such as gene expression profiling and proteomics. Additionally, further studies are needed to determine the potential therapeutic applications of FNP-1 in various diseases.

Synthesis Methods

The synthesis of FNP-1 involves the reaction of 9-fluorenone with 3-nitrobenzaldehyde in the presence of piperazine and acetic acid. The reaction is carried out under reflux conditions and the resulting product is purified using column chromatography.

Scientific Research Applications

FNP-1 has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor activity, anti-inflammatory activity, and antibacterial activity. FNP-1 has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3-nitrophenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-18(19-7-6-8-20(17-19)29(30)31)26-28-15-13-27(14-16-28)25-23-11-4-2-9-21(23)22-10-3-5-12-24(22)25/h2-12,17,25H,13-16H2,1H3/b26-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQUVGMUWIIAFL-ITYLOYPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)/C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9H-fluoren-9-yl)-N-[(1Z)-1-(3-nitrophenyl)ethylidene]piperazin-1-amine

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